molecular formula C10H19N3O2 B7918993 N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide

Cat. No.: B7918993
M. Wt: 213.28 g/mol
InChI Key: ACMXDNIDRVHLFI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-4-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-8(14)12(2)9-3-5-13(6-4-9)10(15)7-11/h9H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMXDNIDRVHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling and Deprotection Strategy

The most widely reported method for synthesizing N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide involves a multi-step sequence starting with tert-butyl diethylphosphonoacetate. As detailed in recent studies, the phosphonate intermediate is first generated via reaction with p-chlorobenzyl bromide under sodium hydride catalysis. Subsequent condensation with formaldehyde in a basic aqueous medium yields a key precursor, which undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (10% v/v). The resulting carboxylic acid is then coupled with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as activating agents, with diisopropylethylamine (DIPEA) as the base. This method achieves moderate yields (65–75%) and is favored for its reproducibility in academic settings.

Direct Acylation of Piperidine Derivatives

An alternative route employs direct acylation of 4-aminopiperidine with chloroacetyl chloride under controlled basic conditions (pH 8–9), followed by methylation using methyl iodide in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution, with the amino group of piperidine attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This method offers a shorter synthesis pathway but requires rigorous temperature control (0–5°C) to minimize side reactions such as over-alkylation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and safety. A representative protocol involves:

  • Reagent Mixing : Precise metering of piperidine derivatives and acetylating agents (e.g., acetic anhydride) into a turbulent flow regime.

  • Temperature Control : Maintenance at 25–30°C using integrated heat exchangers to prevent exothermic runaway.

  • In-Line Purification : Sequential passage through scavenger resins (e.g., sulfonic acid-functionalized silica) to remove unreacted starting materials and byproducts.

This approach reduces production time by 40% compared to batch processes and achieves yields exceeding 85%.

Solvent Optimization for Green Chemistry

Recent advancements emphasize solvent substitution to align with green chemistry principles. Cyclopentyl methyl ether (CPME) has replaced traditional solvents like dichloromethane due to its lower toxicity and higher boiling point (106°C), facilitating easier recovery and reuse. A comparative study demonstrated that CPME improves reaction yields by 12% while reducing environmental impact.

Reaction Optimization and Parameter Analysis

Key parameters influencing synthesis efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (acylation)Prevents hydrolysis of chloroacetyl intermediates
Solvent Polarityε = 4–6 (e.g., THF)Enhances nucleophilicity of piperidine nitrogen
Equiv. of DIPEA3.0–3.5Neutralizes HCl byproduct without base excess
Reaction Time4–6 hoursBalances completion vs. degradation risk

Data derived from kinetic studies indicate that exceeding 5°C during aylation reduces yield by 22% due to competing hydrolysis. Similarly, sub-stoichiometric DIPEA (≤2.5 equiv.) leads to incomplete coupling, as evidenced by LC-MS traces showing residual starting material.

Analytical Validation of Synthesis Success

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) is the gold standard for purity evaluation. A typical method employs:

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile (5% → 95% over 25 min)

  • Detection : UV at 254 nm

Acceptable purity thresholds are ≥95%, with impurities identified as residual piperidine (RT 3.2 min) and N-methyl-acetamide byproducts (RT 8.7 min).

Structural Confirmation via Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 3.15 (s, 3H, N-CH₃), δ 2.85–2.95 (m, 2H, piperidine H-4), and δ 1.45–1.60 (m, 4H, piperidine H-3/H-5).

  • LC-MS : Molecular ion peak at m/z 213.28 [M+H]⁺ confirms the target molecular weight .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the notable applications of compounds related to N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide is their role as potent inhibitors of soluble epoxide hydrolase (sEH). Research indicates that sEH inhibitors can alleviate pain and inflammation, making them promising candidates for developing anti-inflammatory drugs. A study published in Pharmaceuticals demonstrated that derivatives of piperidin-4-yl acetamides exhibited significant anti-inflammatory activity by inhibiting sEH, which is involved in the metabolism of bioactive lipids that regulate inflammation .

1.2. Antiviral Activity

Another area of interest is the antiviral properties of related compounds. Studies have shown that certain piperidine derivatives can inhibit viral replication, particularly against flaviviruses such as Zika and dengue. The mechanism often involves targeting viral proteases essential for the viral life cycle . This suggests that this compound may have similar potential, warranting further investigation into its antiviral efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that modify piperidine derivatives to enhance their biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for therapeutic use.

Table 1: Key Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Substituting amine groups with methyl or ethyl groupsIncreased binding affinity to target proteins
Altering the acetamide groupEnhanced solubility and bioavailability
Varying the length of side chainsSignificant impact on inhibitory activity against enzymes

Case Studies

3.1. Anti-inflammatory Studies

In a controlled study, various derivatives of piperidin-4-yl acetamides were synthesized and tested for their anti-inflammatory properties in vitro and in vivo. The results indicated that certain modifications led to enhanced potency against inflammatory markers, suggesting a viable pathway for drug development targeting chronic inflammatory diseases .

3.2. Antiviral Research

A series of experiments evaluated the antiviral activity of piperidine-based compounds against flaviviruses. The results showed that specific structural features contributed to higher inhibitory concentrations (IC50 values), indicating potential therapeutic applications in treating viral infections .

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide
  • CAS No.: 1353965-99-7
  • Molecular Formula : Calculated as C₁₀H₁₉N₃O₂ (based on molecular weight: 213.28 g/mol) .
  • Structure: Features a piperidine ring substituted at the 1-position with a 2-amino-acetyl group and at the 4-position with a methyl-acetamide moiety.

Key Properties :

  • Molecular Weight : 213.28 g/mol .
  • Applications : Primarily a laboratory chemical, discontinued by suppliers (e.g., Fluorochem) and intended for research use only .

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents References
This compound (1353965-99-7) C₁₀H₁₉N₃O₂ 213.28 2-Amino-acetyl, methyl-acetamide
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) (3258-84-2) C₂₂H₂₈N₂O₂ 352.47 Phenethyl, phenyl
2-Methoxyacetylfentanyl (101345-67-9) C₂₂H₂₈N₂O₃ 352.5 Methoxy, phenethyl, phenyl
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide C₁₂H₂₃N₃O 225.33 Aminoethyl, cyclopropyl
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (1237-52-1) C₂₁H₂₄N₂O 328.43 Benzyl, phenyl
2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide C₁₄H₂₁N₃O 239.34 Methylpiperidine, methylpyridinyl

Key Observations :

  • The target compound’s 2-amino-acetyl group distinguishes it from opioid analogs like acetyl fentanyl, which have phenethyl or phenyl substituents linked to analgesic activity .
  • Smaller molecular weight (213.28 g/mol) compared to fentanyl derivatives (>300 g/mol) suggests differences in lipid solubility and blood-brain barrier penetration .

Pharmacological and Functional Differences

  • Research Applications :
    • The cyclopropyl-substituted analog (C₁₂H₂₃N₃O) and methylpyridinyl derivative (C₁₄H₂₁N₃O) are used as intermediates in medicinal chemistry, highlighting the versatility of piperidine-acetamide scaffolds .

Physicochemical Properties

  • Solubility: Amino-acetyl and methyl groups in the target compound may enhance water solubility compared to hydrophobic fentanyl analogs .
  • Stability : Lab-grade purity (≥95%) is common across analogs, but storage conditions vary; acetyl fentanyl derivatives require controlled environments due to regulatory scrutiny .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include a piperidine ring substituted with an amino-acetyl group and a methyl acetamide moiety. The compound's IUPAC name reflects its complex structure, which is crucial for its interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as a ligand, influencing the activity of specific targets in biological pathways. Understanding these interactions is essential for elucidating its therapeutic potential.

Pharmacological Properties

Research has indicated that this compound may exhibit a range of pharmacological effects, including:

  • Analgesic Activity : Preliminary studies suggest that it may have pain-relieving properties, potentially positioning it as a candidate for pain management therapies.
  • Antidepressant Effects : The compound's interaction with neurotransmitter systems could suggest possible antidepressant effects, although more research is needed in this area.
  • Neuroprotective Properties : There are indications that it may offer neuroprotective benefits, making it a subject of interest for neurodegenerative disease research.

Toxicological Profile

The toxicity profile of this compound has not been extensively documented. However, studies on related compounds indicate that careful evaluation of safety and side effects is necessary before considering clinical applications.

In Vitro Studies

Recent in vitro studies have focused on the metabolic pathways and biological interactions of this compound. For instance, research involving liquid chromatography and mass spectrometry techniques has elucidated the compound's metabolic fate and identified key metabolites formed during biotransformation processes .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound. Animal models have been utilized to assess the analgesic and neuroprotective effects, revealing promising results that warrant further investigation .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological activity of this compound. Below is a summary table comparing IC50 values (the concentration required to inhibit 50% of the target) against various biological targets:

Compound NameTargetIC50 Value (µM)
This compoundHuman AChETBD
Compound X (similar structure)Human AChE0.44
Compound Y (related piperidine derivative)MAO-B0.76

Note : TBD indicates that further studies are needed to determine the IC50 value for this compound against specific targets.

Q & A

Basic: What are the recommended synthetic routes for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide, and how can purity be optimized?

Methodological Answer:
Synthesis of piperidine-derived acetamides typically involves multi-step alkylation and acylation reactions. For analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide), a common approach includes:

  • Step 1: Alkylation of a piperidine precursor (e.g., 1-methyl-4-piperidone) with an amine (e.g., isopropylamine) under basic conditions (e.g., K₂CO₃) in solvents like ethanol .
  • Step 2: Acylation using activated esters (e.g., acetamide derivatives) in the presence of coupling agents (e.g., HATU or DCC).
  • Purification: Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) and recrystallization improve purity. Final characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Methodological Answer:
Key techniques include:

  • Spectroscopy:
    • NMR : ¹H NMR (δ 1.2–3.5 ppm for piperidine protons; δ 2.0–2.5 ppm for acetamide methyl groups) .
    • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion ([M+H]⁺) and fragmentation patterns .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological studies) .

Basic: How can researchers detect and quantify this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection:
    • LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 276 → 100 for quantification) with deuterated internal standards for accuracy .
    • GC-MS : Derivatization (e.g., silylation) enhances volatility for trace analysis .
  • Validation: Calibration curves (1–1000 ng/mL), recovery rates (>80%), and precision (RSD <15%) are essential .

Advanced: How do structural modifications (e.g., substituents on the piperidine ring) influence receptor binding affinity?

Methodological Answer:

  • SAR Studies : For analogs like acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide), substituents on the piperidine ring (e.g., phenethyl vs. methyl groups) significantly alter µ-opioid receptor binding.
    • Phenethyl Group : Enhances lipophilicity and receptor interaction via hydrophobic pockets .
    • Amino-acetyl Substitution : Polar groups may reduce blood-brain barrier permeability but improve solubility .
  • Experimental Design :
    • In Silico Docking : Use tools like AutoDock to predict binding poses.
    • In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]DAMGO) in HEK-293 cells expressing opioid receptors .

Advanced: What are the metabolic pathways and major metabolites of this compound in vivo?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 (CYP3A4/5)-mediated N-dealkylation or hydroxylation generates primary metabolites.
  • Phase II Metabolism : Glucuronidation of hydroxylated metabolites enhances excretion .
  • Metabolite Identification :
    • High-Resolution MS : Detect exact masses (e.g., m/z 292.18 for hydroxylated metabolite).
    • Stable Isotope Tracing : Use ¹⁴C-labeled compound in rodent studies to track metabolic fate .

Advanced: How should researchers address contradictions in reported solubility and stability data?

Methodological Answer:

  • Solubility Discrepancies :
    • pH-Dependent Solubility : Test solubility in buffers (pH 1.2–7.4). For example, piperidine analogs show higher solubility in acidic conditions due to protonation of the amine .
    • Co-solvents : Use DMSO or cyclodextrins for poorly aqueous-soluble compounds .
  • Stability Studies :
    • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation products via LC-MS .

Advanced: What experimental strategies elucidate its interaction with non-opioid targets (e.g., ion channels or enzymes)?

Methodological Answer:

  • Target Screening :
    • Broad-Panel Binding Assays : Screen against >50 GPCRs, ion channels, and transporters (e.g., CEREP panel) .
    • Electrophysiology : Patch-clamp studies on Nav1.7 channels to assess inhibition .
  • Mechanistic Studies :
    • Western Blotting : Measure downstream signaling (e.g., ERK phosphorylation) in cell lines .
    • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., NMDA receptor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.